molecular formula C6H4ClN3S B3417849 4-Chlorothieno[2,3-d]pyrimidin-2-amine CAS No. 1160994-61-5

4-Chlorothieno[2,3-d]pyrimidin-2-amine

Cat. No. B3417849
M. Wt: 185.64 g/mol
InChI Key: BVNPVJNODGJRKH-UHFFFAOYSA-N
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Description

4-Chlorothieno[2,3-d]pyrimidin-2-amine is a chemical compound with the CAS Number: 1160994-61-5 . It has a molecular weight of 185.64 .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-2-amine derivatives has been reported in the literature . The process starts with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea .


Molecular Structure Analysis

The InChI code for 4-Chlorothieno[2,3-d]pyrimidin-2-amine is 1S/C6H4ClN3S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H, (H2,8,9,10) .


Physical And Chemical Properties Analysis

The melting point of 4-Chlorothieno[2,3-d]pyrimidin-2-amine is 273-274°C .

Scientific Research Applications

Synthesis and Chemical Properties

4-Chlorothieno[2,3-d]pyrimidin-2-amine is a compound synthesized through various chemical reactions. One approach involves the dropwise addition of 2-chloroacrylonitrile to ethyl mercaptoacetate and sodium ethoxide, leading to a ring-closure reaction forming 3-aminothiophene-2-barboxylate. Further treatment with HCl and heating in formamide results in the formation of thieno[2,3-d]pyrimidin-4(3H)-one, which, upon chlorination, yields 4-chlorothieno[2,3-d]pyrimidin-2-amine. This method offers a safer alternative to traditional methods that use excessive toxic phosphorus oxychloride (Cai, 2011).

Antifungal Activities

Compounds derived from 4-Chlorothieno[2,3-d]pyrimidin-2-amine have been tested for antifungal properties. For instance, 4-chlorothieno[2,3-d]pyrimidines, prepared through chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines, exhibited preventive effects against rice blast, sheath blight, and cucumber powdery mildew in pot tests (Konno et al., 1989).

Microwave-Assisted Synthesis

Microwave irradiation has been employed to synthesize derivatives of 4-chlorothieno[2,3-d]pyrimidin-2-amine, demonstrating a rapid and efficient approach. This method involves the conversion of amines and substituted 2-aminofuran-3-carbonitrile or 2-aminothiophene-3-carbonitrile into formamidines (Han et al., 2010). Additionally, microwave irradiation facilitated the synthesis of 2-aminothiophene-3-carboxylic acid derivatives and their transformation into thieno[2,3-d]pyrimidin-4-one and the corresponding 4-chloro derivative (Hesse et al., 2007).

Catalytic Applications

The Pd/C–CuI–PPh3 catalytic system has been used to facilitate C-C bond formation between 4-chlorothieno[2,3-d]pyrimidines and terminal alkynes, yielding a variety of 4-alkynylthieno[2,3-d]pyrimidines. This method offers high selectivity and minimizes side products, demonstrating potential for creating novel compounds with varied applications, including in vitro cytotoxic activity (Gorja et al., 2011).

Antimicrobial Properties

4-Aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives, synthesized from 4-chlorothieno[2,3-d]pyrimidines, have shown promising antibacterial and antifungal activities. These compounds were effective against various bacteria and fungi, including Staphylococcus aureus and Candida albicans, indicating their potential in developing new antimicrobial agents (Kanawade et al., 2013).

Novel Synthesis Methods

Research has focused on developing novel synthesis methods for derivatives of 4-chlorothieno[2,3-d]pyrimidin-2-amine. For example, 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives were synthesized using a new approach that simplifies the process and improves yield (Song, 2007).

Anticancer Applications

Novel thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. Certain compounds showed pronounced antitumor effects, highlighting their potential in cancer treatment (Vlasova et al., 2019).

Future Directions

Thieno[2,3-d]pyrimidin-2-amine derivatives have shown promise as anti-PI3K agents . Future research could focus on designing new thieno pyrimidin-4-amines with improved potency and acceptable pharmacokinetics for in vivo evaluation .

properties

IUPAC Name

4-chlorothieno[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNPVJNODGJRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorothieno[2,3-d]pyrimidin-2-amine

CAS RN

1160994-61-5
Record name 4-chlorothieno[2,3-d]pyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IG Salado, AK Singh, C Moreno-Cinos… - Journal of medicinal …, 2020 - ACS Publications
Human African trypanosomiasis is causing thousands of deaths every year in the rural areas of Africa. In this manuscript we describe the optimization of a family of phtalazinone …
Number of citations: 8 pubs.acs.org

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